molecular formula C9H10O5 B12548008 2,5-Bis(hydroxymethyl)-3-methoxycyclohexa-2,5-diene-1,4-dione CAS No. 668462-14-4

2,5-Bis(hydroxymethyl)-3-methoxycyclohexa-2,5-diene-1,4-dione

Cat. No.: B12548008
CAS No.: 668462-14-4
M. Wt: 198.17 g/mol
InChI Key: XQRAJSRDKHRDGZ-UHFFFAOYSA-N
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Description

2,5-Bis(hydroxymethyl)-3-methoxycyclohexa-2,5-diene-1,4-dione is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes hydroxymethyl and methoxy groups attached to a cyclohexa-diene-dione ring. Its distinct chemical properties make it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis(hydroxymethyl)-3-methoxycyclohexa-2,5-diene-1,4-dione typically involves multi-step organic reactions. One common method includes the selective hydrogenation of 5-hydroxymethylfurfural to produce 2,5-bis(hydroxymethyl)furan, which can then be further modified to introduce the methoxy and diene-dione functionalities . The reaction conditions often require specific catalysts, such as platinum or nickel, and controlled environments to ensure high yield and selectivity .

Industrial Production Methods

Industrial production of this compound may involve scalable catalytic processes that utilize renewable biomass sources. For instance, the selective hydrogenation of 5-hydroxymethylfurfural using copper-based catalysts has been shown to be effective in producing 2,5-bis(hydroxymethyl)furan, which can then be further processed . These methods emphasize sustainability and efficiency, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(hydroxymethyl)-3-methoxycyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into more saturated compounds, often using hydrogenation techniques.

    Substitution: The hydroxymethyl and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the presence of catalysts to drive the reactions efficiently .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce more saturated cyclic compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

2,5-Bis(hydroxymethyl)-3-methoxycyclohexa-2,5-diene-1,4-dione has numerous applications in scientific research:

    Chemistry: It serves as a building block for synthesizing complex organic molecules and polymers.

    Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is explored for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: It is used in the production of biodegradable polymers and other sustainable materials

Mechanism of Action

The mechanism of action of 2,5-Bis(hydroxymethyl)-3-methoxycyclohexa-2,5-diene-1,4-dione involves its interaction with specific molecular targets and pathways. The hydroxymethyl and methoxy groups play crucial roles in its reactivity and binding affinity. These functional groups can participate in hydrogen bonding, electrostatic interactions, and other molecular interactions that influence the compound’s biological and chemical activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its unique combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound for developing new materials and exploring novel scientific applications .

Properties

CAS No.

668462-14-4

Molecular Formula

C9H10O5

Molecular Weight

198.17 g/mol

IUPAC Name

2,5-bis(hydroxymethyl)-3-methoxycyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C9H10O5/c1-14-9-6(4-11)7(12)2-5(3-10)8(9)13/h2,10-11H,3-4H2,1H3

InChI Key

XQRAJSRDKHRDGZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=O)C=C(C1=O)CO)CO

Origin of Product

United States

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